N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide

Medicinal chemistry Fragment-based drug design Carbonic anhydrase inhibition

N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide is a heterocyclic research compound (C13H11N3O3S2, MW 321.37) that combines a 1,2,4-oxadiazole core substituted at the 3-position with a thiophen-2-yl ring and at the 5-position with an ortho-methanesulfonamide-substituted phenyl ring. The compound is supplied as a screening-grade solid (ChemDiv catalog ID IB05-0146) with the calculated physicochemical profile logP = 2.8, logD (pH 7.4) = 2.8, logSw = –3.78, polar surface area = 131.75 Ų, and one hydrogen bond donor.

Molecular Formula C13H11N3O3S2
Molecular Weight 321.4 g/mol
Cat. No. B12163965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide
Molecular FormulaC13H11N3O3S2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CS3
InChIInChI=1S/C13H11N3O3S2/c1-21(17,18)16-10-6-3-2-5-9(10)13-14-12(15-19-13)11-7-4-8-20-11/h2-8,16H,1H3
InChIKeyCCLPKNDCWZIBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide: A Structurally Defined Ortho-Sulfonamide 1,2,4-Oxadiazole Research Probe


N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide is a heterocyclic research compound (C13H11N3O3S2, MW 321.37) that combines a 1,2,4-oxadiazole core substituted at the 3-position with a thiophen-2-yl ring and at the 5-position with an ortho-methanesulfonamide-substituted phenyl ring. The compound is supplied as a screening-grade solid (ChemDiv catalog ID IB05-0146) with the calculated physicochemical profile logP = 2.8, logD (pH 7.4) = 2.8, logSw = –3.78, polar surface area = 131.75 Ų, and one hydrogen bond donor . It belongs to the broader class of 1,2,4-oxadiazole sulfonamides that have demonstrated inhibitory activity against carbonic anhydrase isoforms (CA I, II, IX, XII) and are under investigation as anticancer, anti-glaucoma, and neuroprotective agents [1].

Why Structural Analogs of N-{2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide Cannot Be Automatically Substituted in Bioassays or Chemical Libraries


1,2,4-Oxadiazole sulfonamides are not functionally interchangeable. In the carbonic anhydrase (CA) inhibitor series, the position of the primary sulfonamide moiety—whether attached to the 5-phenyl ring (as in the target compound), to the thiophene ring (as in 4-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-2-sulfonamide), or as a benzenesulfonamide at the oxadiazole 3-position—dictates zinc-binding geometry, isoform selectivity, and cellular activity [1]. The target compound’s ortho-methanesulfonamide substitution creates a distinct hydrogen bond donor/acceptor network (1 HBD, 7 HBA, PSA 131.75 Ų) compared with close analogs that lack the sulfonamide entirely (e.g., tioxazafen, PSA ≈ 43 Ų, 0 HBD) . Generic replacement by an oxadiazole analog without the ortho-sulfonamide would eliminate the zinc-anchoring functionality that is mechanistically required for CA IX/CA XII inhibition and would alter the compound’s permeability and solubility profile, leading to non-comparable biological readouts [1][2].

Quantitative Differentiation Evidence: N-{2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide Versus Closest Analogs


Hydrogen Bond Donor Capacity: Ortho-Methanesulfonamide Introduces 1 HBD Absent in Tioxazafen and Non-Sulfonamide Oxadiazoles

The target compound possesses one hydrogen bond donor (the methanesulfonamide N–H), whereas the closest non-sulfonamide 1,2,4-oxadiazole analog tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) has zero HBDs. This HBD is essential for coordinating the catalytic zinc ion in carbonic anhydrase active sites; the sulfonamide NH is deprotonated to form a Zn²⁺-bound anion. Compounds lacking this donor cannot engage the zinc and lose CA inhibitory activity entirely [1].

Medicinal chemistry Fragment-based drug design Carbonic anhydrase inhibition

Polar Surface Area Advantage for Target Engagement: PSA = 131.75 Ų Versus ~43 Ų for Tioxazafen

The target compound exhibits a calculated polar surface area (PSA) of 131.75 Ų, more than three times the PSA of tioxazafen (~43 Ų, estimated for C12H8N2OS lacking any sulfonamide or additional heteroatom H-bond acceptors) . The elevated PSA arises from the methanesulfonamide group (S=O and N–H) and the oxadiazole ring nitrogens. PSA values between 60 and 140 Ų are associated with favorable oral bioavailability and blood–brain barrier penetration profiles in CNS drug design; the target compound sits at the upper boundary of this range, predicting different tissue distribution compared to low-PSA oxadiazoles [1].

Drug-likeness Permeability ADME prediction

Aqueous Solubility Profile: Predicted logSw = –3.78 Provides Measurable Differentiation from More Lipophilic Oxadiazole Analogs

The predicted intrinsic aqueous solubility of the target compound (logSw = –3.78, corresponding to ~0.05 mg/mL) reflects the balance between the lipophilic thiophene–oxadiazole–phenyl scaffold and the polar methanesulfonamide group. While this is still relatively low solubility, it is anticipated to be significantly higher than that of tioxazafen, which lacks any polar solubilizing group and has an estimated logP > 4 with extremely poor aqueous solubility . The target compound’s solubility is more comparable to other sulfonamide-bearing 1,2,4-oxadiazoles reported in the literature, which typically range from logSw –3.0 to –4.5 and are amenable to DMSO stock solution preparation for in vitro assays [1].

Solubility Formulation Biophysical assays

Synthetic Accessibility via Superbasic t-BuONa/DMAA Method: Validated Route for 3-Thiophenyl-1,2,4-oxadiazole Sulfonamides

A published synthetic protocol using the superbasic t-BuONa/DMAA system enables the preparation of 3,5-disubstituted-1,2,4-oxadiazoles bearing sulfonamide fragments at room temperature in 8–18 hours with yields of 35–89% [1]. This method specifically includes derivatives with R = thiophene at the oxadiazole 3-position and sulfonamide-substituted phenyl at the 5-position, confirming that the target compound scaffold is accessible via this improved route. The method avoids the side hydrolysis that plagued earlier NaOH/DMSO-based procedures and is compatible with moisture-sensitive substrates, making it the preferred route for synthesizing this compound and its analogs for scale-up or SAR expansion [1].

Synthetic methodology Medicinal chemistry Library synthesis

Ortho-Substitution Topology: Unique Spatial Presentation of Sulfonamide Relative to Oxadiazole Compared to Para- and Meta-Sulfonamide Regioisomers

The methanesulfonamide group is positioned ortho to the oxadiazole ring on the central phenyl spacer, creating a U-shaped molecular geometry that places the sulfonamide NH and S=O groups in close proximity (≤ 4 Å) to the oxadiazole N-2 and N-4 atoms. This contrasts with the para-sulfonamide regioisomers (e.g., 4-(5-(thiophene-3-yl)-1,2,4-oxadiazol-3-yl)benzenesulfonamide) which display an extended linear geometry and different zinc-coordination distances in carbonic anhydrase docking poses [1]. The ortho topology may favor bidentate hydrogen bonding to CA active-site residues (Thr199/Glu106) simultaneously with zinc coordination, a binding mode not accessible to para-substituted analogs [1][2].

Structure-activity relationship Docking studies Fragment-based screening

Recommended Application Scenarios for N-{2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide Based on Differential Evidence


Carbonic Anhydrase IX/XII Inhibitor Screening in Hypoxic Cancer Models

The ortho-methanesulfonamide motif provides a zinc-anchoring functionality required for carbonic anhydrase inhibition . Deploy this compound in CA IX/CA XII enzymatic inhibition assays (stopped-flow CO₂ hydration) and in hypoxic cancer cell models (e.g., A549 lung adenocarcinoma, HCT-116 colorectal) to evaluate isoform selectivity and antiproliferative synergy with gefitinib or doxorubicin, as demonstrated for structurally related 1,2,4-oxadiazole sulfonamides achieving CA IX IC₅₀ values down to 0.74 µM [1].

Fragment-Based Lead Discovery Campaigns Requiring a Defined Hydrogen Bond Donor Pharmacophore

With exactly one hydrogen bond donor (N–H), seven H-bond acceptors, and PSA of 131.75 Ų , this compound fits the physicochemical profile of a fragment-like probe (MW < 350, logP 2.8). It is suited for fragment-based screening by NMR (WaterLOGSY, STD) or SPR against oncology or inflammation targets where the sulfonamide can engage a catalytic metal ion or a structured water network in the binding site.

Building Block for Diversified Sulfonamide Library Synthesis

The t-BuONa/DMAA synthetic methodology, validated for 3-thiophenyl-1,2,4-oxadiazole sulfonamides with yields up to 89% [2], enables reliable access to this compound as a core scaffold. Use it as a starting point for parallel derivatization: N-alkylation of the methanesulfonamide, electrophilic substitution on the thiophene ring, or replacement of the thiophene with other heterocycles to explore SAR around the 3-position while retaining the critical ortho-sulfonamide zinc-binding group.

Comparative ADME Profiling Against Non-Sulfonamide Oxadiazole Controls

The predicted solubility (logSw = –3.78) and PSA advantage over non-sulfonamide oxadiazoles such as tioxazafen make this compound a useful tool for investigating how sulfonamide incorporation affects membrane permeability (PAMPA or Caco-2 assays), plasma protein binding, and metabolic stability (liver microsomes). Include tioxazafen as a negative control lacking the sulfonamide HBD to isolate the contribution of the methanesulfonamide group to the overall ADME profile.

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